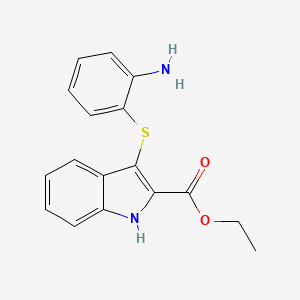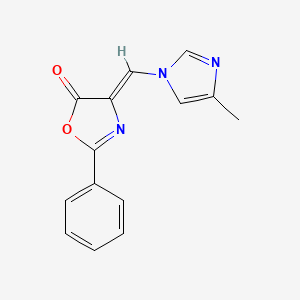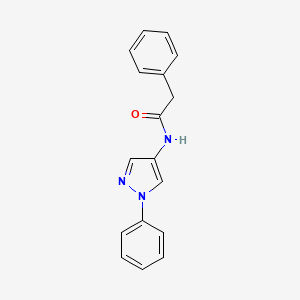
2-Nitro-1-benzofuran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzofuran-4-ol is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring substituted with a nitro group at the 2-position and a hydroxyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzofuran-4-ol typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) and acetic anhydride (Ac₂O). Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of 2-Nitrobenzofuran-4-ol may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and dyes due to its unique chemical properties.
Mecanismo De Acción
The biological activity of 2-Nitrobenzofuran-4-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Nitrobenzofuran: Lacks the hydroxyl group at the 4-position.
4-Nitrobenzofuran: Nitro group at the 4-position instead of the 2-position.
2-Aminobenzofuran: Amino group at the 2-position instead of the nitro group.
Comparison: 2-Nitrobenzofuran-4-ol is unique due to the presence of both the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
40024-31-5 |
|---|---|
Fórmula molecular |
C8H5NO4 |
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
2-nitro-1-benzofuran-4-ol |
InChI |
InChI=1S/C8H5NO4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H |
Clave InChI |
OAKWOXQUACOWHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(OC2=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)
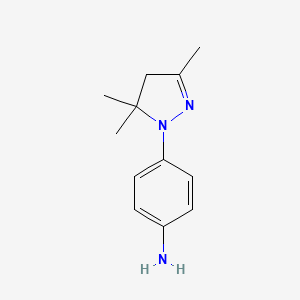
![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
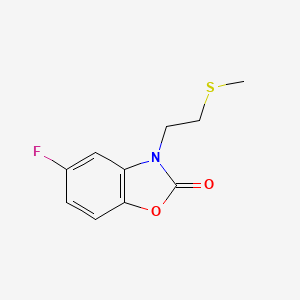
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
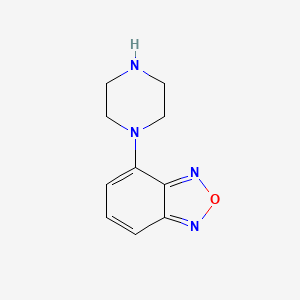
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)


